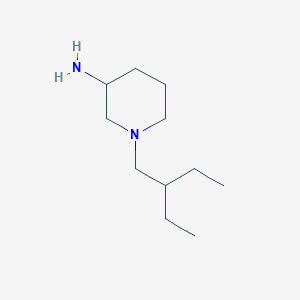

1-(2-Ethylbutyl)piperidin-3-amine

Vue d'ensemble

Description

“1-(2-Ethylbutyl)piperidin-3-amine” is a chemical compound . It contains a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing ®-3-amino-piperidine involves transforming nitrogen-protected 3-piperidone into nitrogen-protected ®-3-amino-piperidine by a transaminase reaction .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Applications De Recherche Scientifique

Polymerization Mechanisms and Material Synthesis:

- The study on trifunctional amines, including piperidine derivatives, explored their role in Michael addition polymerizations with diacrylates. These reactions are significant for developing new materials with potential applications in coatings, adhesives, and high-performance polymers (Wu et al., 2004).

Vasodilation Properties:

- Research into 3-pyridinecarboxylates synthesized from piperidine highlighted their considerable vasodilation properties, suggesting potential for the development of new therapeutic agents (A. S. Girgis et al., 2008).

Synthetic Methodologies:

- Studies on the synthesis of piperidine and pyrrolidine derivatives, including those related to antibiotic development, emphasize the importance of these compounds in medicinal chemistry and drug synthesis (T. Fleck et al., 2003).

Supramolecular Structures and Fluorescence:

- Piperidine derivatives were used to synthesize compounds that form supramolecular structures with interesting properties like strong fluorescence, indicating applications in materials science and possibly in sensing technologies (P. Raghavaiah et al., 2016).

Catalytic and Synthetic Applications:

- The development of homobimetallic ruthenium pre-catalysts incorporating cyclic amines, including piperidine, for dual catalytic activity in ring-opening metathesis and atom-radical polymerizations, suggests applications in advanced synthetic methodologies and material sciences (Patrik D. S. Gois et al., 2019).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives have been found to target a variety of enzymes and receptors, playing a significant role in the pharmaceutical industry . For instance, some piperidine derivatives have shown to target the beta secretase enzyme .

Mode of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects . They can interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2-Ethylbutyl)piperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . The compound may also affect cell proliferation and apoptosis, thereby influencing tissue homeostasis and repair mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and receptors, resulting in either inhibition or activation of their activity. For instance, the inhibition of cholinesterase enzymes by this compound can lead to increased levels of acetylcholine, enhancing cholinergic signaling . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive mechanisms, influencing its localization and accumulation . Binding proteins may facilitate the distribution of this compound to specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects.

Propriétés

IUPAC Name |

1-(2-ethylbutyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUEYGBKNCJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)